Cas no 31040-11-6 (1,2,4triazolo4,3-apyridin-8-amine)
1,2,4triazolo4,3-apyridin-8-amine Chemical and Physical Properties
Names and Identifiers
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- [1,2,4]Triazolo[4,3-a]pyridin-8-amine
- 1,2,4-Triazolo[4,3-a]pyridin-8-amine
- 8-Amino-s-triazolo<4.3-a>pyridin
- FT-0724413
- NSC116474
- 31040-11-6
- DTXSID30297522
- EN300-77184
- MFCD17078890
- AKOS006342355
- LS-08167
- CS-0085156
- [1,2,4]Triazolo[4,3-a]pyridin-8-amine #
- SCHEMBL20689186
- SY074834
- s-Triazolo[4, 8-amino-
- NSC-116474
- VIEMYQNTSLRXDJ-UHFFFAOYSA-N
- s-Triazolo[4,3-a]pyridine, 8-amino-
- NSC 116474
- AT12140
- [1,2,4]-Triazolo[4,3-A]-pyridin-8-amine
- 1,2,4triazolo4,3-apyridin-8-amine
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- MDL: MFCD17078890
- Inchi: 1S/C6H6N4/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H,7H2
- InChI Key: VIEMYQNTSLRXDJ-UHFFFAOYSA-N
- SMILES: N12C=NN=C1C(=CC=C2)N
Computed Properties
- Exact Mass: 134.05900
- Monoisotopic Mass: 134.059246208g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 56.2Ų
Experimental Properties
- PSA: 56.21000
- LogP: 0.89270
1,2,4triazolo4,3-apyridin-8-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,2,4triazolo4,3-apyridin-8-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029187136-5g |
[1,2,4]Triazolo[4,3-a]pyridin-8-amine |
31040-11-6 | 95% | 5g |
$2030.10 | 2023-09-02 | |
| Alichem | A029187136-10g |
[1,2,4]Triazolo[4,3-a]pyridin-8-amine |
31040-11-6 | 95% | 10g |
$2954.70 | 2023-09-02 | |
| Alichem | A029187136-25g |
[1,2,4]Triazolo[4,3-a]pyridin-8-amine |
31040-11-6 | 95% | 25g |
$5487.30 | 2023-09-02 | |
| abcr | AB293703-250 mg |
[1,2,4]Triazolo[4,3-A]pyridin-8-amine; 95% |
31040-11-6 | 250MG |
€321.00 | 2022-06-11 | ||
| abcr | AB293703-1 g |
[1,2,4]Triazolo[4,3-A]pyridin-8-amine; 95% |
31040-11-6 | 1g |
€529.00 | 2022-06-11 | ||
| Chemenu | CM276133-1g |
[1,2,4]Triazolo[4,3-a]pyridin-8-amine |
31040-11-6 | 95% | 1g |
$*** | 2023-03-30 | |
| Fluorochem | 063016-250mg |
1,2,4]-Triazolo[4,3-A]-pyridin-8-amine |
31040-11-6 | 95% | 250mg |
£213.00 | 2022-03-01 | |
| Fluorochem | 063016-1g |
1,2,4]-Triazolo[4,3-A]-pyridin-8-amine |
31040-11-6 | 95% | 1g |
£511.00 | 2022-03-01 | |
| Fluorochem | 063016-5g |
1,2,4]-Triazolo[4,3-A]-pyridin-8-amine |
31040-11-6 | 95% | 5g |
£1288.00 | 2022-03-01 | |
| TRC | T796313-10mg |
[1,2,4]triazolo[4,3-a]pyridin-8-amine |
31040-11-6 | 10mg |
$ 50.00 | 2022-06-02 |
1,2,4triazolo4,3-apyridin-8-amine Suppliers
1,2,4triazolo4,3-apyridin-8-amine Related Literature
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Sabrina Tassini,Daniele Castagnolo,Nicolò Scalacci,Miroslava Kissova,Jorge I. Armijos-Rivera,Federica Giagnorio,Giovanni Maga,Gabriele Costantino,Emmanuele Crespan,Marco Radi Med. Chem. Commun. 2016 7 484
Additional information on 1,2,4triazolo4,3-apyridin-8-amine
Professional Introduction to Compound with CAS No. 31040-11-6 and Product Name: 1,2,4-triazolo[4,3-α]pyridin-8-amine
The compound with the CAS number 31040-11-6 and the product name 1,2,4-triazolo[4,3-α]pyridin-8-amine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The triazolopyridine core structure is a cornerstone in the development of novel bioactive molecules, offering a versatile scaffold for further chemical modifications and biological evaluations.
Recent studies have highlighted the importance of 1,2,4-triazolo[4,3-α]pyridin-8-amine as a key intermediate in the synthesis of various pharmacologically active agents. The compound's ability to serve as a precursor for more complex derivatives has made it a valuable asset in drug discovery programs. Its molecular framework, combining the triazole and pyridine rings, provides multiple sites for functionalization, enabling chemists to tailor its properties for specific therapeutic targets.
In the realm of medicinal chemistry, the exploration of triazolopyridine derivatives has been extensively studied for their potential to modulate biological pathways associated with inflammation, cancer, and infectious diseases. The amine group at the 8-position of the pyridine ring in 1,2,4-triazolo[4,3-α]pyridin-8-amine is particularly noteworthy, as it serves as a critical site for interaction with biological targets. This feature has prompted researchers to investigate its role in developing small-molecule inhibitors and activators.
One of the most compelling aspects of 1,2,4-triazolo[4,3-α]pyridin-8-amine is its structural similarity to known pharmacophores that exhibit significant therapeutic activity. For instance, analogs of this compound have been explored for their anti-inflammatory properties by targeting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The triazole ring itself is known for its stability and ability to engage in hydrogen bonding interactions with biological receptors, enhancing binding affinity and selectivity.
Recent advancements in computational chemistry have further illuminated the potential of 1,2,4-triazolo[4,3-α]pyridin-8-amine as a lead compound. Molecular docking studies have demonstrated its favorable binding interactions with various protein targets, including kinases and transcription factors involved in cancer progression. These findings have spurred interest in synthesizing derivatives that optimize these interactions while minimizing off-target effects.
The synthesis of 1,2,4-triazolo[4,3-α]pyridin-8-amine involves multi-step organic reactions that showcase the ingenuity of modern synthetic methodologies. Key steps include cyclization reactions that form the triazole ring fused to the pyridine core. The introduction of the amine group at the 8-position is typically achieved through nucleophilic substitution or reductive amination techniques. These synthetic strategies highlight the compound's accessibility while maintaining high yields and purity standards essential for pharmaceutical applications.
From a pharmacological perspective, 1,2,4-triazolo[4,3-α]pyridin-8-amine has been investigated for its potential role in treating neurological disorders. Preliminary studies suggest that derivatives of this compound may modulate neurotransmitter release and receptor activity in brain circuits associated with memory and cognition. This opens up avenues for exploring novel treatments for conditions such as Alzheimer's disease and Parkinson's disease.
The compound's versatility also extends to its role as a building block for more complex molecules. By introducing different substituents at strategic positions within its structure, 1,2,4-triazolo[4,3-α]pyridin-8-amine can be transformed into libraries of compounds with diverse biological activities. This approach aligns with modern drug discovery paradigms that emphasize diversity-oriented synthesis (DOS) to accelerate the identification of lead compounds.
In conclusion, 1 ,2 ,4 -triazolo[ 4 ,3 -α ] py ridin -8 -ami ne ( CAS No . 31040 -11 -6 ) stands out as a promising candidate in pharmaceutical research due to its unique structural features and functional versatility. Its potential applications span across multiple therapeutic areas underscored by ongoing research efforts aimed at unlocking its full pharmacological potential . As synthetic methodologies continue to evolve , so too will our ability to harness this compound's capabilities for developing next-generation therapeutics .
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